2',3,3,6'-Tetramethylbutyrophenone

Description

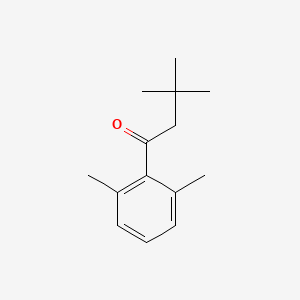

2',3,3,6'-Tetramethylbutyrophenone (CAS: 898764-53-9) is a substituted aromatic ketone with the molecular formula C₁₄H₂₀O and a molecular weight of 204.31 g/mol . Its structure consists of a butyrophenone backbone (a phenyl group attached to a ketone-substituted butane chain) with methyl groups at the 2', 3, 3, and 6' positions. This compound is primarily used in organic synthesis and pharmaceutical research due to its steric and electronic properties, which influence reactivity and binding interactions.

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-7-6-8-11(2)13(10)12(15)9-14(3,4)5/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTBSOQPJBIDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642393 | |

| Record name | 1-(2,6-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-53-9 | |

| Record name | 1-(2,6-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3,3,6’-Tetramethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,6-dimethylphenyl with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

Temperature: 0-5°C

Solvent: Dichloromethane or chloroform

Catalyst: Aluminum chloride

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired ketone product.

Industrial Production Methods

Industrial production of 2’,3,3,6’-Tetramethylbutyrophenone follows a similar synthetic route but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors equipped with temperature control systems.

Continuous Stirring: Ensuring uniform mixing of reactants.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity 2’,3,3,6’-Tetramethylbutyrophenone.

Chemical Reactions Analysis

Types of Reactions

2’,3,3,6’-Tetramethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketone derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2’,3,3,6’-Tetramethylbutyrophenone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3,3,6’-Tetramethylbutyrophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Isoartemisia Ketone (3,3,6-Trimethyl-1,5-heptadien-4-one)

- Molecular Formula : C₁₀H₁₆O

- CAS : 546-49-6

- Key Differences: Isoartemisia ketone is a cyclic monoterpene ketone with conjugated dienes, whereas 2',3,3,6'-tetramethylbutyrophenone is a linear aromatic ketone. The methyl substituents in isoartemisia ketone are positioned at 3,3,6 on a heptadienone backbone, creating a bicyclic structure, while the tetramethylbutyrophenone has methyl groups on both the aromatic ring (2',6') and the aliphatic chain (3,3). Applications: Isoartemisia ketone is naturally occurring in Artemisia species and is used in fragrances and flavorings , whereas the tetramethylbutyrophenone is synthetic and utilized in medicinal chemistry.

3,3,6-Trimethyl-1,5-heptadien-4-ol

- Molecular Formula : C₁₀H₁₈O

- CAS: Not explicitly listed (identified in Artemisia frigida volatile oil analysis) .

- Key Differences :

- This compound is an alcohol derivative with a hydroxyl group instead of a ketone, significantly altering its polarity and reactivity.

- The methyl substitution pattern (3,3,6) and diene system are similar to isoartemisia ketone, but the lack of a ketone group limits its use in reactions requiring carbonyl chemistry.

- Applications : Found in plant essential oils, it may contribute to antimicrobial or aromatic properties .

2,2,2,3'-Tetrafluoroacetophenone

- Molecular Formula : C₈H₄F₄O

- CAS : 708-64-5

- Key Differences: Fluorinated acetophenone derivative with trifluoromethyl and fluorine substituents, resulting in strong electron-withdrawing effects. Unlike tetramethylbutyrophenone, its aromatic ring is fluorinated, enhancing stability and altering solubility. Applications: Used in agrochemicals and materials science for its resistance to metabolic degradation .

Structural and Functional Comparison Table

Research Findings and Key Insights

- Steric Effects: The this compound’s bulky methyl groups hinder nucleophilic attacks on the ketone, making it less reactive than simpler acetophenones. This property is advantageous in stabilizing intermediates during multi-step syntheses .

- Electronic Effects: Compared to fluorinated analogs like 2,2,2,3'-tetrafluoroacetophenone, the methyl groups in tetramethylbutyrophenone are electron-donating, reducing the electrophilicity of the carbonyl carbon .

- Natural vs. Synthetic: Unlike isoartemisia ketone and 3,3,6-trimethylheptadienol, which are plant-derived, this compound is synthetic, highlighting its role in controlled pharmaceutical design .

Biological Activity

2',3,3,6'-Tetramethylbutyrophenone (TMBP) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields. It is primarily recognized for its role as a photoinitiator in polymer chemistry but also exhibits interactions with biological systems. This article aims to explore the biological activity of TMBP, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H20O

- CAS Number : 898764-53-9

The compound is characterized by a bulky structure that influences its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

Research indicates that TMBP may interact with various biomolecules, influencing cellular processes. The following mechanisms have been proposed:

- Photoinitiation : TMBP serves as a photoinitiator in UV-curable systems, leading to the generation of free radicals upon exposure to light. These radicals can initiate polymerization processes that may affect cellular environments.

- Cellular Interaction : TMBP has been investigated for its interactions with proteins and nucleic acids, potentially altering their functions and stability .

Cytotoxicity

Studies have shown that TMBP exhibits cytotoxic effects on various cell lines. The degree of cytotoxicity varies depending on concentration and exposure duration. A summary of findings from key studies is presented in Table 1.

| Study Reference | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| HeLa | 50 | 50% cell viability reduction | |

| HepG2 | 100 | Apoptosis induction | |

| MCF-7 | 25 | Cell cycle arrest |

Antimicrobial Activity

TMBP has shown potential antimicrobial properties against certain bacterial strains. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial action is hypothesized to stem from the generation of reactive oxygen species (ROS) upon UV activation, which can damage bacterial cell membranes and DNA.

Case Studies

Several case studies have explored the biological activity of TMBP:

-

Case Study on Cytotoxicity :

- A study examined the effects of TMBP on HeLa cells, revealing significant cytotoxicity at concentrations above 50 µM. The study utilized flow cytometry to assess apoptosis markers, indicating that TMBP induces programmed cell death through intrinsic pathways.

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.